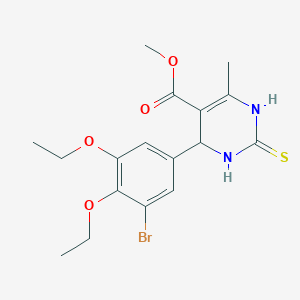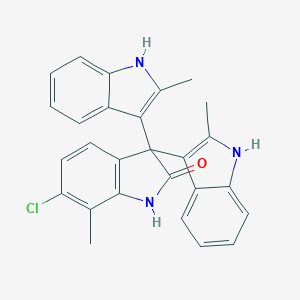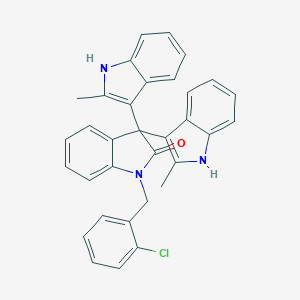
methyl 4-(3-bromo-4,5-diethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-bromo-4,5-diethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, commonly known as BDMC, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. BDMC has been shown to possess several biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of BDMC is not fully understood. However, several studies have suggested that BDMC exerts its biological activities through the modulation of various signaling pathways. BDMC has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell survival. BDMC has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, BDMC has been shown to modulate the expression of various genes involved in oxidative stress, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects
BDMC has been shown to possess several biochemical and physiological effects. BDMC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BDMC has also been shown to possess anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, BDMC has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDMC in lab experiments is its low toxicity and high solubility in water. BDMC can be easily synthesized in the lab, and its purity can be increased using various purification techniques. However, one of the limitations of using BDMC in lab experiments is its low stability in the presence of light and air. Additionally, BDMC can be difficult to handle due to its high reactivity with various chemical reagents.
Zukünftige Richtungen
There are several future directions for the research on BDMC. One of the future directions is the development of BDMC-based drugs for the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, future research can focus on the optimization of the synthesis method of BDMC to increase its yield and purity. Furthermore, future research can focus on the elucidation of the exact mechanism of action of BDMC and the identification of its molecular targets. Finally, future research can focus on the development of new derivatives of BDMC with improved biological activities and pharmacokinetic properties.
Conclusion
In conclusion, BDMC is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. BDMC possesses several biological activities, including anti-inflammatory, antioxidant, and anticancer properties. BDMC can be synthesized using a multistep process, and its purity can be increased using various purification techniques. BDMC has several advantages and limitations for lab experiments, and there are several future directions for the research on BDMC. Overall, BDMC is a promising candidate for the development of new drugs for the treatment of various diseases.
Synthesemethoden
BDMC can be synthesized using a multistep process involving the condensation of 3-bromo-4,5-diethoxybenzaldehyde with thiourea, followed by the reaction with methyl acetoacetate. The final step involves the reaction of the resulting intermediate with methyl iodide to form BDMC. The overall yield of the synthesis is around 40%, and the purity of the compound can be increased using various purification techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
BDMC has been extensively studied for its potential therapeutic applications. Several studies have shown that BDMC possesses anticancer properties and can induce apoptosis in cancer cells. BDMC has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, BDMC has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C17H21BrN2O4S |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
methyl 4-(3-bromo-4,5-diethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21BrN2O4S/c1-5-23-12-8-10(7-11(18)15(12)24-6-2)14-13(16(21)22-4)9(3)19-17(25)20-14/h7-8,14H,5-6H2,1-4H3,(H2,19,20,25) |
InChI-Schlüssel |
XVYQTJKELHWZBY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)Br)OCC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)

![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)

![1-methyl-3-{(1-methyl-1H-indol-3-yl)[4-(2-propynyloxy)phenyl]methyl}-1H-indole](/img/structure/B307434.png)

![4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B307437.png)



![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether](/img/structure/B307442.png)